(+)-Vinylboronic acid pinanediol ester

Descripción general

Descripción

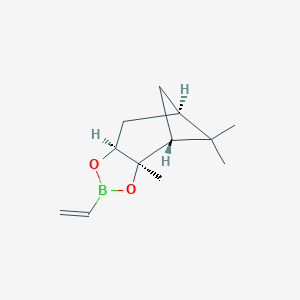

(+)-Vinylboronic acid pinanediol ester is a boronic ester compound with the molecular formula C12H19BO2 and a molecular weight of 206.09 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Métodos De Preparación

The synthesis of (+)-Vinylboronic acid pinanediol ester typically involves the reaction of vinylboronic acid with pinanediol. The reaction is carried out in an organic solvent such as acetonitrile, often under inert conditions to prevent oxidation . The reaction conditions usually include a base to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

(+)-Vinylboronic acid pinanediol ester undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohols or ketones.

Substitution: The vinyl group can undergo substitution reactions with various electrophiles.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or acetonitrile. The major products formed depend on the specific reaction conditions and the nature of the reactants .

Aplicaciones Científicas De Investigación

(+)-Vinylboronic acid pinanediol ester has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which (+)-Vinylboronic acid pinanediol ester exerts its effects primarily involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The compound facilitates the transfer of the vinyl group to the palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

(+)-Vinylboronic acid pinanediol ester can be compared with other boronic esters such as:

Vinylboronic acid pinacol ester: Similar in structure but uses pinacol instead of pinanediol.

Allylboronic acid pinacol ester: Contains an allyl group instead of a vinyl group.

Vinylboronic acid MIDA ester: Uses N-methyliminodiacetic acid (MIDA) as the diol component.

The uniqueness of this compound lies in its specific use of pinanediol, which can influence the stability and reactivity of the boronic ester .

Actividad Biológica

(+)-Vinylboronic acid pinanediol ester is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and medicinal chemistry. This compound, characterized by its unique structure, serves as a crucial intermediate in various chemical reactions and has implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHBO, with a molecular weight of 206.09 g/mol. Its structure features a vinyl group attached to a boronic acid moiety, which is esterified with pinanediol. This configuration contributes to its reactivity and biological interactions.

Boronic acids, including this compound, are known for their ability to interact with serine residues in enzymes, leading to inhibition of proteases and other enzymes involved in critical biological processes. The mechanism typically involves the formation of a stable covalent bond between the boron atom and the active site serine, effectively blocking substrate access and enzymatic activity .

Enzyme Inhibition

The primary biological activity associated with this compound is its role as an enzyme inhibitor. Studies have shown that boronic acids can inhibit various proteases, including:

- Proteasomes : Inhibition leads to the accumulation of regulatory proteins, which can induce apoptosis in cancer cells.

- Subtilisin : A serine protease that is targeted by boronic acids to prevent protein degradation.

- Porcine pancreatic lipase : Inhibition affects lipid metabolism and digestion .

Case Studies

- Cancer Research : A study demonstrated that boronic acid derivatives could enhance the efficacy of chemotherapeutic agents by targeting proteasomes, leading to increased apoptosis in multiple myeloma cells. The incorporation of this compound into treatment regimens showed promise in overcoming drug resistance .

- Antimicrobial Activity : Research indicates that boronic esters exhibit antimicrobial properties by inhibiting bacterial enzymes essential for cell wall synthesis. The effectiveness of this compound against certain pathogens was evaluated, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis of Boronic Acid Derivatives

The following table summarizes key characteristics and biological activities of selected boronic acid derivatives:

Propiedades

IUPAC Name |

(1R,2R,6S,8R)-4-ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO2/c1-5-13-14-10-7-8-6-9(11(8,2)3)12(10,4)15-13/h5,8-10H,1,6-7H2,2-4H3/t8-,9-,10+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOFRAFKLHZGL-MWGHHZFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511258 | |

| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132488-71-2 | |

| Record name | (3aR,4R,6R,7aS)-2-Ethenyl-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.